

A Comparative Guide to Validated Analytical Methods for Lysergol Identification

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Compound of Interest

Compound Name: Lysergol

Cat. No.: B1218730

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For researchers, scientists, and drug development professionals, the accurate identification and quantification of **Lysergol**, an important ergoline alkaloid, is critical. This guide provides an objective comparison of validated analytical methods, including quantitative NMR (qNMR), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and performance data are presented to aid in the selection of the most appropriate method for specific research needs.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative performance of various validated analytical methods for the determination of **Lysergol**. This allows for a direct comparison of their key performance characteristics.

Parameter	qNMR	HPLC-UV	RP-HPLC	LC-MS	GC-MS
Linearity (r^2)	>0.999[1]	>0.99[2]	>0.99	>0.994 (for related ergot alkaloids)[3]	Not explicitly found for Lysergol, but expected to be >0.99
Limit of Detection (LOD)	0.05 mg/mL[1]	12 ng/spot[1]	0.035 µg/mL[1]	0.05 pmol (for related ergot alkaloids)[3]	Method dependent, generally in the low ng/mL range
Limit of Quantification (LOQ)	0.15 mg/mL[1]	40 ng/spot[1]	0.106 µg/mL[1]	0.1 pmol (for related ergot alkaloids)[3]	Method dependent, generally in the ng/mL range
Accuracy (% Recovery)	96.6 - 100.6%[1]	99.68%[1]	99.20 - 102.0%[1]	68.4 - 111.0% (for related ergot alkaloids)[3]	Not explicitly found for Lysergol
Precision (%RSD)	< 2%[1]	Intraday: 1.20-1.89, Interday: 1.39-1.92[1]	< 2%[1]	Intra-assay: 3.4 - 16.1% (for related ergot alkaloids)[3]	Not explicitly found for Lysergol
Specificity	High[1]	High	High	Very High	Very High
Sample Throughput	Lower	Higher	Higher	Higher	Higher
Cost	High (instrumentation)	Moderate	Moderate	High (instrumentation)	Moderate to High (instrumentation)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Quantitative NMR (qNMR) Spectroscopy

The qNMR method offers a non-destructive analysis with high specificity, directly proportional to the number of protons, thus requiring no standard for quantification of known structures.

Sample Preparation:

- Accurately weigh the **Lysergol** sample.
- Dissolve the sample in a known volume of a deuterated solvent (e.g., DMSO-d₆) containing a known amount of an internal standard (e.g., maleic acid).
- Transfer the solution to an NMR tube.

Instrumentation and Parameters:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Experiments: 1D ¹H and 2D correlation spectroscopy (e.g., COSY, HSQC, HMBC) for structural confirmation.
- Acquisition Parameters: Optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest, a calibrated 90° pulse, and a sufficient number of scans for adequate signal-to-noise ratio.

Data Analysis:

- Integrate the signals of interest for both **Lysergol** and the internal standard.
- Calculate the concentration of **Lysergol** based on the integral values, the number of protons, and the known concentration of the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine analysis due to its robustness and cost-effectiveness.

Sample Preparation:

- For bulk drug substances, dissolve a known amount of the sample in a suitable solvent (e.g., methanol).
- For formulations or biological matrices, perform an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte.^[2]
- Filter the final solution through a 0.45 µm filter before injection.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).^[2]
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer), with the pH adjusted as needed. A typical mobile phase is a mixture of methanol and water (1:1 v/v).
- Flow Rate: Typically 0.8 - 1.0 mL/min.
- Detection: UV detector set at a wavelength where **Lysergol** has maximum absorbance (e.g., 230 nm).^[2]
- Injection Volume: 10 - 20 µL.

Data Analysis:

- Generate a calibration curve using standard solutions of **Lysergol** of known concentrations.
- Quantify **Lysergol** in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.

Sample Preparation: Similar to HPLC-UV, with potentially more rigorous clean-up steps to minimize matrix effects.

Chromatographic and Mass Spectrometric Conditions:

- LC System: A high-performance liquid chromatography system.
- Column: A reversed-phase column suitable for LC-MS analysis.
- Mobile Phase: A gradient elution with a mixture of organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of a modifier like formic acid or ammonium formate to improve ionization.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for ergot alkaloids.[3]
- Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.[3]

Data Analysis: Quantification is typically performed using an internal standard and a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like **Lysergol**, derivatization is often necessary.

Sample Preparation and Derivatization:

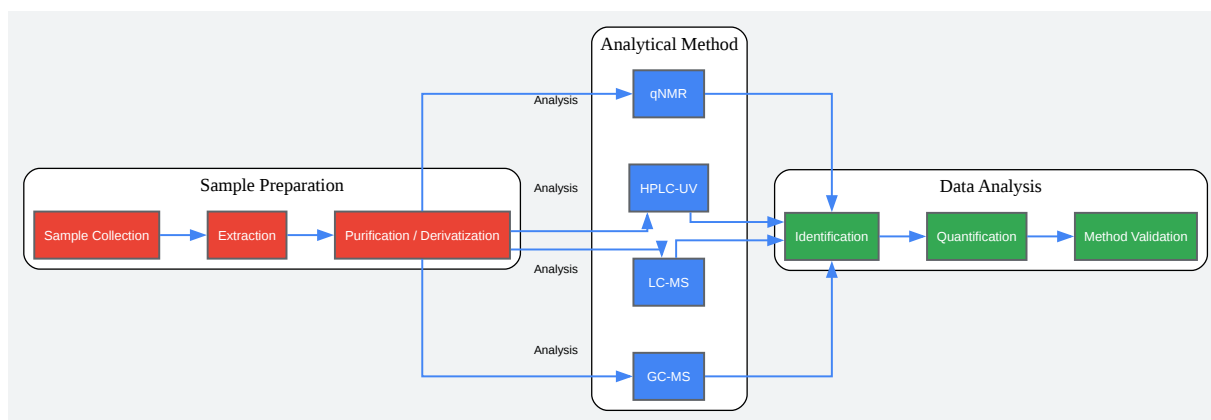
- Extract **Lysergol** from the sample matrix.
- Evaporate the solvent and derivatize the residue to increase its volatility and thermal stability. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for compounds with active hydrogens.

Chromatographic and Mass Spectrometric Conditions:

- GC System: A gas chromatograph equipped with a capillary column.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injector: Split/splitless injector.
- Temperature Program: A temperature gradient is used to separate the analytes.
- Ionization Source: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: A quadrupole or ion trap mass spectrometer.

Data Analysis: Identification is based on the retention time and the mass spectrum, which is compared to a reference library. Quantification can be achieved using a calibration curve with an internal standard.

Mandatory Visualizations



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